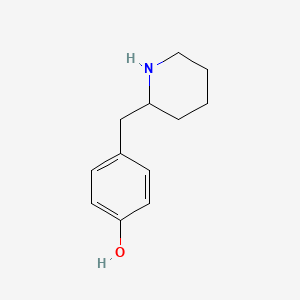

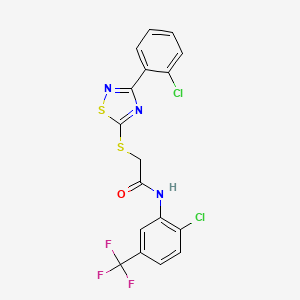

4-(哌啶-2-基甲基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis

4-(Piperidin-2-ylmethyl)phenol is a white crystalline powder that is soluble in organic solvents, including methanol, ethanol, and chloroform, and slightly soluble in water.科学研究应用

实验和理论研究

研究重点在于合成和分析与 4-(Piperidin-2-ylmethyl)phenol 相关的烷基氨基苯酚化合物的结构性质。这些化合物表现出较高的抗氧化值,表明具有作为生物活性药物的潜力。包括密度泛函理论 (DFT) 和 Hartree-Fock (HF) 方法在内的理论数据支持实验分析,表明理论值和实验值之间兼容。这项研究强调了该化合物由于其抗氧化特性而在药理学应用中的潜力 (Ulaş, 2020)。

生物活性与 DNA 相互作用

已经合成了包括 4-(Piperidin-2-ylmethyl)phenol 衍生物在内的创新化合物,以供潜在用于光动力疗法和作为 DNA 切割剂。这些化合物在照射下表现出明显的 DNA 切割效果,突出了它们在医学研究中的潜力,尤其是在通过光动力过程进行癌症治疗中的潜力 (Özel et al., 2019)。

材料科学应用

已经探索了相关化合物的电化学氧化,以合成高度共轭的双吲哚基对苯醌衍生物。这些衍生物具有独特的区域选择性和良好的产率,表明在材料科学中具有潜在的应用,尤其是在开发新型导电材料和传感器方面 (Amani et al., 2012)。

抗疟研究

已经合成了 4-[7-Chloro(和 7-trifluoromethyl)quinolin-4-ylamino]phenols 的曼尼希碱基衍生物并对其抗疟活性进行了测试。这些研究揭示了该化合物对恶性疟原虫的有效性,提供了开发新的抗疟药剂的见解 (Barlin et al., 1994)。

缓蚀

对苯并咪唑衍生物(包括与 4-(Piperidin-2-ylmethyl)phenol 相关的衍生物)的研究表明它们作为缓蚀剂的有效性。这些化合物在酸性环境中为金属提供显着的保护,表明在工业维护和保护中的应用 (Yadav et al., 2016)。

作用机制

Target of Action

4-(Piperidin-2-ylmethyl)phenol, also known as PMPP, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are particularly noted for their potential in the treatment of HIV, acting as antagonists to the chemokine receptor CCR5 . The CCR5 receptor is an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The mode of action of PMPP, like other piperidine derivatives, involves interaction with its target, the CCR5 receptor. All CCR5 antagonists, including PMPP, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the ability of HIV-1 to enter cells, thereby acting as a form of treatment for the virus .

Biochemical Pathways

The biochemical pathways affected by PMPP are those involving the CCR5 receptor. By acting as an antagonist to this receptor, PMPP can prevent the entry of HIV-1 into cells . This has downstream effects on the progression of HIV, potentially slowing the development of AIDS and improving response to treatment .

Pharmacokinetics

Piperidine derivatives are generally known for their wide range of biological activities and their importance in drug design .

Result of Action

The result of PMPP’s action as a CCR5 antagonist is the prevention of HIV-1 entry into cells . This can slow the progression of HIV, potentially delaying the onset of AIDS and improving the efficacy of treatment .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .

属性

IUPAC Name |

4-(piperidin-2-ylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h4-7,11,13-14H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPJAOZGRNAHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-2-ylmethyl)phenol | |

CAS RN |

782406-03-5 |

Source

|

| Record name | 4-[(piperidin-2-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2840374.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2840380.png)

![7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2840383.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840384.png)

![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)

![1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2840389.png)

![6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2840391.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)